A Deep Dive into the Mechanism of Action of PF-04217903 Mesylate: A Selective c-Met Inhibitor
A Deep Dive into the Mechanism of Action of PF-04217903 Mesylate: A Selective c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PF-04217903 mesylate, a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The dysregulation of the c-Met signaling pathway, primarily through amplification, mutation, or overexpression, is a known driver in a variety of human cancers, making it a critical target for therapeutic intervention. PF-04217903 has demonstrated significant preclinical activity by effectively attenuating tumor growth, survival, migration, and invasion. This document synthesizes key findings from preclinical studies, detailing the molecular interactions, cellular effects, and in vivo efficacy of this compound.
Core Mechanism of Action: Competitive Inhibition of c-Met Kinase
PF-04217903 functions as an ATP-competitive inhibitor of the c-Met kinase.[1][2] This means it binds to the ATP-binding pocket of the c-Met enzyme, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling cascades.[3] A key characteristic of PF-04217903 is its remarkable selectivity; it exhibits over 1,000-fold greater selectivity for c-Met compared to a panel of more than 150 other kinases, positioning it as one of the most selective c-Met inhibitors developed to date.[1] This high selectivity minimizes off-target effects, a crucial aspect of modern targeted therapies.
The binding of its natural ligand, hepatocyte growth factor (HGF), to the c-Met receptor normally triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, initiating multiple pathways that drive cancer cell proliferation, survival, motility, and invasion.[4] By blocking the initial phosphorylation step, PF-04217903 effectively shuts down these oncogenic signals.
Impact on Downstream Signaling Pathways
The inhibition of c-Met phosphorylation by PF-04217903 leads to the suppression of several key downstream signaling pathways critical for tumor progression. Preclinical studies have consistently shown that treatment with PF-04217903 results in a dose-dependent decrease in the phosphorylation of c-Met and its downstream effectors, including Gab-1, Erk1/2 (MAPK pathway), and AKT (PI3K pathway).[5][6] The disruption of these pathways culminates in the observed anti-tumor effects.
Quantitative Efficacy Data
The potency of PF-04217903 has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative view of its activity across different cancer models.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | Value | Reference |
| Human c-Met | Ki | 4.8 nM | [2] |
| c-Met-H1094R | IC50 | 3.1 nM | [6] |
| c-Met-R988C | IC50 | 6.4 nM | [6] |
| c-Met-T1010I | IC50 | 6.7 nM | [6] |
| c-Met-Y1230C | IC50 | >10 µM | [6] |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| GTL-16 | Gastric Carcinoma | Proliferation | 12 nM | [2] |
| H1993 | NSCLC | Proliferation | 30 nM | [2] |
| GTL-16 | Gastric Carcinoma | Apoptosis | 31 nM | [2] |
| NCI-H441 | Lung Carcinoma | Migration/Invasion | 7-12.5 nM | [2] |
| HT29 | Colon Carcinoma | Migration/Invasion | 7-12.5 nM | [2] |
| HUVEC | - | c-Met Phosphorylation | 4.6 nmol/L | [7] |
| HUVEC | - | Survival | 12 nmol/L | [7] |
| HUVEC | - | Matrigel Invasion | 27 nmol/L | [7] |
| HUVEC | - | Apoptosis | 7 nmol/L | [7] |
Table 3: In Vivo Antitumor Efficacy
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference |
| U87MG | Glioblastoma | 10 mg/kg, p.o., daily | 68% | [7] |
| U87MG | Glioblastoma | 30 mg/kg, p.o., daily | 84% | [7] |
| HT29 | Colon Carcinoma | 50 mg/kg/d, p.o. | 40% | [7] |
| HT29 (with RON shRNA) | Colon Carcinoma | 50 mg/kg/d, p.o. | 77% | [7] |
| Colo205 | Colon Carcinoma | Not specified | 44% | [7] |
| MDA-MB-231 | Breast Carcinoma | Not specified | 43% | [7] |
| H292 | NSCLC | Not specified | 39% | [7] |
Antiangiogenic Properties
Beyond its direct effects on tumor cells, PF-04217903 also exhibits potent antiangiogenic properties.[1] The HGF/c-Met pathway is a known promoter of tumor angiogenesis.[7] PF-04217903 has been shown to inhibit HGF-stimulated c-Met phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs), leading to reduced endothelial cell survival and invasion, and the induction of apoptosis.[7] In vivo studies have corroborated these findings, demonstrating a dose-dependent reduction in human IL-8 and VEGFA levels in tumor-bearing mice, both of which are key proangiogenic factors.[6]
Experimental Protocols
To ensure the reproducibility and further investigation of the effects of PF-04217903, detailed methodologies for key experiments are outlined below.
c-Met Phosphorylation Assay (Capture ELISA)
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Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
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Treatment: Treat the cells with designated concentrations of PF-04217903 for 1 hour.
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Lysis: Lyse the cells and collect the supernatant.
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ELISA: Perform a capture ELISA to determine the c-Met phosphorylation status according to the manufacturer's protocol.
Cell Proliferation Assay (MTT/Resazurin)
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Cell Seeding: Seed cells at a low density in 96-well plates.
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Treatment: Treat the cells with various concentrations of PF-04217903. For some cell lines (e.g., U87MG, SW620, HT29), also treat with HGF (20 ng/mL).[3]
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Incubation: Incubate the plates for 72 hours.
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Assay: Add MTT or resazurin (B115843) reagent to each well and incubate as required.
-
Measurement: Measure the absorbance or fluorescence to determine the number of viable cells.
Apoptosis Assay (ssDNA Apoptosis ELISA)
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Cell Seeding and Treatment: Treat GTL-16 cells with PF-04217903 for 24 hours in growth media (RPMI + 10% FBS).[3]
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Detection: Utilize the ssDNA Apoptosis ELISA Kit (e.g., from Chemicon International) to detect apoptosis.
-
Quantification: Quantify the single-stranded DNA (ssDNA) content of the cells as a percentage of the control cells.
Cell Migration and Invasion Assay (ACEA CIM System)
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Cell Seeding: Seed NCI-H441 cells in the upper chamber of a CIM-Plate 16. For invasion assays, the membrane is pre-coated with Matrigel.
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Treatment: Treat the cells with HGF (25 ng/mL) and/or designated concentrations of PF-04217903.[3]
-
Real-time Monitoring: Assess the migration and invasion of the cells across the membrane in real-time for 48 hours using the electronic sensor embedded in the bottom of the well.
In Vivo Tumor Xenograft Studies
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Tumor Implantation: Implant human tumor cells (e.g., U87MG, GTL-16) subcutaneously into athymic mice.
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Tumor Growth: Allow tumors to reach a predetermined size (e.g., ~170-200 mm³).[3]
-
Treatment: Administer PF-04217903 orally at specified doses or vehicle alone over the designated treatment schedule.[3]
-
Monitoring: Monitor tumor growth and animal body weight regularly.
-
Endpoint Analysis: At the end of the study, collect plasma and tumor tissues for analysis of drug concentration and biomarkers (e.g., c-Met phosphorylation).[7]
Potential Resistance Mechanisms
Preclinical studies have also shed light on potential mechanisms of resistance to c-Met inhibition. In U87MG xenograft tumors, treatment with PF-04217903 was found to strongly induce the phosphorylation of PDGFRβ (platelet-derived growth factor receptor beta).[1] This suggests a possible "oncogene switching" mechanism where the tumor cells activate alternative signaling pathways to bypass the c-Met blockade.[1] Furthermore, in the HT29 colon cancer model, which also expresses activated RON kinase, combining PF-04217903 with RON shRNA resulted in enhanced antitumor efficacy compared to either agent alone, indicating that co-activation of other receptor tyrosine kinases can limit the effectiveness of c-Met monotherapy.[1]
Conclusion
PF-04217903 mesylate is a highly selective and potent ATP-competitive inhibitor of c-Met kinase. Its mechanism of action involves the direct inhibition of c-Met phosphorylation, leading to the suppression of key downstream signaling pathways such as the PI3K/AKT and MAPK pathways. This results in the inhibition of tumor cell proliferation, survival, migration, and invasion, as well as potent antiangiogenic effects. The comprehensive preclinical data summarized in this guide underscores the therapeutic potential of PF-04217903 in cancers with dysregulated c-Met signaling. Further research and clinical investigation are warranted to fully elucidate its clinical utility and to develop strategies to overcome potential resistance mechanisms.
References
- 1. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
